2,2,6,6-Tetramethylpiperidine-4-thiol

Self-assembled monolayers Gold nanoparticle tethering Biosensor interfaces

2,2,6,6-Tetramethylpiperidine-4-thiol (CAS 657398-07-7; molecular formula C₉H₁₉NS; MW 173.32 g·mol⁻¹) is a sterically hindered heterocyclic thiol belonging to the 2,2,6,6-tetramethylpiperidine (TEMP) family. It features four methyl substituents flanking the secondary amine of the piperidine ring and a sulfhydryl (–SH) group at the 4-position, conferring a predicted thiol pKa of approximately 9.6 and a calculated log P of 1.33.

Molecular Formula C9H19NS
Molecular Weight 173.32 g/mol
CAS No. 657398-07-7
Cat. No. B12521491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylpiperidine-4-thiol
CAS657398-07-7
Molecular FormulaC9H19NS
Molecular Weight173.32 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)S)C
InChIInChI=1S/C9H19NS/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3
InChIKeyYYBIVSVNNWMKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6,6-Tetramethylpiperidine-4-thiol (CAS 657398-07-7) – Technical Baseline for Scientific Procurement


2,2,6,6-Tetramethylpiperidine-4-thiol (CAS 657398-07-7; molecular formula C₉H₁₉NS; MW 173.32 g·mol⁻¹) is a sterically hindered heterocyclic thiol belonging to the 2,2,6,6-tetramethylpiperidine (TEMP) family . It features four methyl substituents flanking the secondary amine of the piperidine ring and a sulfhydryl (–SH) group at the 4-position, conferring a predicted thiol pKa of approximately 9.6 and a calculated log P of 1.33 [1]. The compound is commercially available primarily as the hydrochloride salt (CAS 1391051-84-5; MW 209.78 g·mol⁻¹) . Its documented industrial utility includes use as an antioxidant additive in synthetic lubricating oils [2].

Why 2,2,6,6-Tetramethylpiperidine-4-thiol Cannot Be Replaced by Generic In-Class Analogs


The TEMP scaffold supports a broad range of derivatives differing only by the 4-position substituent (e.g., –OH, –NH₂, =O, –H), yet substitution profoundly alters reactivity, physicochemical properties, and application scope [1]. The thiol group in 2,2,6,6-tetramethylpiperidine-4-thiol introduces nucleophilic reactivity, metal-coordinating capacity, and redox chemistry that are entirely absent in the hydroxyl, amino, or keto analogs [2]. Interchanging with 4-hydroxy-TEMPO (TEMPOL) or 4-amino-TEMPO (TEMPAMINE) relinquishes the ability to form Au–S self-assembled monolayers, participate in thiol-ene or thiol-Michael conjugation, or serve as a chain-transfer agent in controlled radical polymerization [3]. The following quantitative evidence demonstrates where this compound offers measurable differentiation from its closest structural neighbors.

Quantitative Differentiation Evidence for 2,2,6,6-Tetramethylpiperidine-4-thiol Versus Closest Analogs


Dual-Anchoring Capability on Gold Surfaces: Thiolated TEMPO vs. Alkanedithiol Linkers

Thiolated TEMPO derivatives (i.e., 2,2,6,6-tetramethylpiperidine-4-thiol and its oxidized nitroxide form) bind to gold substrates via two simultaneous interactions—an Au–S bond from the thiol moiety and an Au–NO bond from the nitroxide radical—providing a dual-anchoring mechanism unavailable to conventional alkanethiols. In a direct head-to-head comparison, gold nanoparticles tethered to gold electrodes using thiolated TEMPO (TEMPO-Thiol) achieved a significantly higher surface population than those linked with 1,9-nonanedithiol, as confirmed by scanning tunneling microscopy (STM) [1]. Cyclic voltammetry revealed that the TEMPO-Thiol anchoring layer yielded well-defined, stable electrochemical signals, while analogous assemblies constructed solely with alkanethiols lacked electroactivity [1].

Self-assembled monolayers Gold nanoparticle tethering Biosensor interfaces

Superoxide Anion Scavenging Potency: 4-Substituted TEMPO Structure–Activity Hierarchies

In a standardized xanthine oxidase/hypoxanthine superoxide generation assay with ferricytochrome c detection at 550 nm, the potency order for inhibiting the initial reaction rate was TEMPO > 4-hydroxy-TEMPO = 4-carboxy-TEMPO, while 4-hydroxy-2,2,6,6-tetramethylpiperidine (the non-nitroxide, reduced amine form) was completely inactive at concentrations up to 1 mM [1]. Although 4-thiol-TEMPO was not directly tested in this study, the data establish that the 4-substituent identity—and particularly the oxidation state of the piperidine nitrogen—profoundly governs radical-scavenging activity. The thiol substituent introduces an additional hydrogen-atom-donating pathway that may further modulate antioxidant capacity relative to the hydroxyl analog [2].

Oxidative stress Superoxide scavenging Structure–activity relationship

Thiyl Radical Reaction Kinetics: Nitroxide-Thiol Interactions Under Aqueous Conditions

Pulse radiolysis studies demonstrated that piperidine nitroxides react with thiyl radicals (RS•) derived from glutathione, cysteine, and penicillamine with rate constants of (5–7) × 10⁸ M⁻¹·s⁻¹ at pH 5–7, independent of both the nitroxide structure (TPO, 4-OH-TPO, 3-carbamoyl-proxyl) and the thiyl radical identity [1]. The reaction yields an unstable NOSR adduct whose decomposition pathway is pH-dependent: under deprotonated conditions, heterolysis of the N–O bond regenerates the amine and produces sulfinic acid (detoxification); under protonated conditions, homolysis generates reactive aminium and sulfinyl radical species [1]. For 2,2,6,6-tetramethylpiperidine-4-thiol, the intramolecular proximity of the nitroxide (upon oxidation to the N-oxyl) and thiol moieties may alter the effective local concentration of the reactive partners compared to intermolecular reactions, though no direct comparative kinetic data for the 4-thiol derivative have been reported.

Pulse radiolysis Thiyl radical detoxification Free radical repair equilibria

Synthetic Lubricating Oil Antioxidant Additive: Documented Industrial Specificity

According to Kelarev et al. (2003), 2,2,6,6-tetramethyl-4-piperidinethiol is specifically used as an additive in antioxidant formulations for synthetic lubricating oils [1]. This represents a differentiated application from the broader HALS (Hindered Amine Light Stabilizer) class, which is predominantly employed in polyolefin photostabilization [2]. The thiol moiety is hypothesized to contribute thioether and polysulfide antioxidation synergism when combined with the hindered amine scaffold, providing peroxide-decomposing activity that complements the radical-trapping function of the TEMP core, similar to the known synergistic effects between HALS and thiosynergists in polymer formulations [2].

Lubricant additives Synthetic oil oxidation Thermo-oxidative stability

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

2,2,6,6-Tetramethylpiperidine-4-thiol is primarily supplied as the hydrochloride salt (CAS 1391051-84-5; MW 209.78 g·mol⁻¹) rather than the free base (CAS 657398-07-7), improving handling characteristics and solubility in polar solvents [1]. The calculated LogD(pH 5.5) of the salt form is −1.54, rising to −0.64 at pH 7.4, indicating significantly enhanced aqueous solubility under acidic formulation conditions compared to the free base (calculated log P = 1.33) [2]. This contrasts with 4-hydroxy-TEMPO (TEMPOL) and TEMPO itself, which are neutral, water-soluble molecules that do not require salt formation for aqueous compatibility [3].

Formulation solubility Aqueous compatibility Salt-form selection

Thiol-Ene and Thiol-Michael Click Chemistry: Enabling Covalent Conjugation Absent in 4-OH and 4-NH₂ Analogs

The free thiol group enables 2,2,6,6-tetramethylpiperidine-4-thiol to participate in thiol-ene radical additions and thiol-Michael nucleophilic additions, two widely employed click chemistry strategies for polymer network formation and biomolecular conjugation [1]. This covalent bond-forming capability is structurally impossible for 4-hydroxy-TEMPO (TEMPOL) and 4-amino-TEMPO (TEMPAMINE), which lack the thiol functional group. The steric hindrance from the four α-methyl groups modulates the thiol reactivity relative to unhindered alkanethiols—potentially enhancing chemo-selectivity in multi-thiol systems where differential reactivity is desired [1]. The kuaijia.com product entry corroborates that the compound functions as a building block for functionalized piperidine derivatives and as a radical scavenger/chain transfer agent in polymerization, applications not accessible to the hydroxyl analog [2].

Click chemistry Polymer crosslinking Bioconjugation

Validated Application Scenarios for 2,2,6,6-Tetramethylpiperidine-4-thiol Procurement


Gold Surface Self-Assembled Monolayers and Nanoparticle Anchoring for Electrochemical Biosensors

2,2,6,6-Tetramethylpiperidine-4-thiol provides dual Au–S/Au–NO binding to gold substrates, yielding higher nanoparticle surface populations and stable electrochemical activity compared to conventional alkanethiol or alkanedithiol linkers. This property directly supports the fabrication of sandwich-like gold electrode/nanoparticle assemblies for electrochemical sensing, as demonstrated by Swiech et al. (2011), where thiolated TEMPO outperformed 1,9-nonanedithiol in nanoparticle tethering efficiency [1].

Synthetic Lubricating Oil Antioxidant Formulations

The compound is documented as a specific antioxidant additive for synthetic lubricating oils (Kelarev et al., 2003), combining the radical-trapping hindered amine pharmacophore with organosulfur peroxide-decomposing functionality [2]. This dual mechanism distinguishes it from standard HALS (photostabilizers) and from simple phenolic or thioether antioxidants, making it of interest for high-temperature lubricant applications where both radical-chain-breaking and hydroperoxide-decomposing activities are required.

Thiol-Ene and Thiol-Michael Polymer Network Synthesis

The compound's free thiol group enables its use as a multifunctional monomer or crosslinker in thiol-ene photopolymerization and thiol-Michael addition reactions—chemistry that is fundamentally inaccessible to 4-hydroxy-TEMPO, 4-amino-TEMPO, or TEMPO itself [3]. The sterically congested environment around the thiol may impart kinetic selectivity in mixed-thiol formulations, a potentially advantageous feature in precision polymer synthesis.

Intermediate for Disulfide-Based Redox-Responsive Materials

Oxidative coupling of the thiol to the corresponding bis(2,2,6,6-tetramethylpiperidino) disulfide provides entry to redox-responsive materials that exploit the reversible thiol-disulfide equilibrium. The hindered amine scaffold's established radical-stabilizing properties, combined with the redox-active disulfide bond, create a unique architectural motif among TEMP derivatives [4].

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